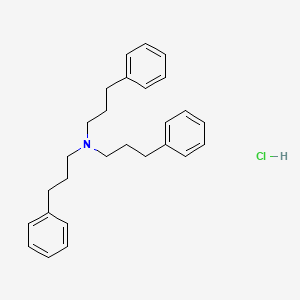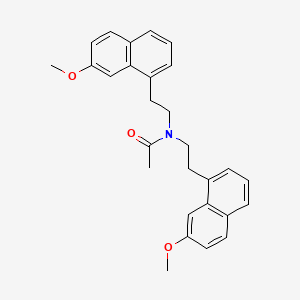
Bromchlorbuterol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromchlorbuterol hydrochloride is a compound with the molecular formula C12 H18 Br Cl N2 O . Cl H and a molecular weight of 358.10 . It is also known by the synonyms: (1RS)-1- (4-Amino-3-bromo-5-chlorophenyl)-2- [ (1,1-dimethylethyl)amino]-ethanol Hydrochloride .
Molecular Structure Analysis
The molecular structure of Bromchlorbuterol hydrochloride is represented by the SMILES notation: OC (CNC © ©C)C1=CC (Cl)=C (N)C (Br)=C1.Cl . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación
β2-Adrenergic Agonists and Esophageal Function : A study by Crowell et al. (2001) examined the effects of albuterol, a β2-adrenergic agonist, on esophageal function. It was found that inhaled albuterol reduced lower esophageal sphincter basal tone and contractile amplitudes in a dose-dependent manner, which may increase the likelihood of acid reflux in some patients (Crowell et al., 2001).
Bronchodilator Efficacy in Asthma : A placebo-controlled study by Sitar et al. (1993) on bambuterol hydrochloride, another β2-adrenergic agonist, in elderly asthmatic patients, showed improved pulmonary function and reduced need for supplemental beta 2-adrenergic agonist therapy, indicating the potential efficacy of similar compounds in managing asthma (Sitar et al., 1993).
Pharmacogenetics in Asthma Treatment : Mak et al. (2018) conducted a whole-genome sequencing study to identify genetic variants important for bronchodilator drug response in racially diverse children with asthma, highlighting the genetic factors influencing the response to β2-adrenergic agonists like albuterol (Mak et al., 2018).
Stability of β2-Agonist Combinations : A study by Yamreudeewong et al. (2008) investigated the stability of levalbuterol, a short-acting bronchodilator, in combination with ipratropium, suggesting the potential for combination therapies involving similar β2-agonists (Yamreudeewong et al., 2008).
Bronchial Asthma Treatment with β2-Agonists : A study by Kong et al. (2015) on tratinterol hydrochloride tablets for bronchial asthma treatment found them safe and effective, indicating the potential of similar β2-agonists for asthma management (Kong et al., 2015).
Interactions with Human Serum Albumin : Bi et al. (2016) explored the interactions of bromchlorbuterol-HCl with human serum albumin using various spectroscopic techniques, indicating the importance of these interactions in the pharmacokinetics and efficacy of the drug (Bi et al., 2016).
Mecanismo De Acción
Target of Action
Bromchlorbuterol hydrochloride is a potent β-adrenergic agonist (β-agonist) . The primary targets of this compound are the β-adrenergic receptors, which play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism .
Mode of Action
As a β-agonist, Bromchlorbuterol hydrochloride binds to β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial muscles, increased heart rate, and enhanced lipolysis .
Biochemical Pathways
The activation of β-adrenergic receptors by Bromchlorbuterol hydrochloride leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to physiological responses such as bronchial muscle relaxation and increased heart rate .
Pharmacokinetics
Like other β-agonists, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of Bromchlorbuterol hydrochloride’s action is the relaxation of bronchial muscles, which helps to alleviate symptoms of respiratory conditions such as asthma . Additionally, its action on the heart can lead to an increased heart rate .
Action Environment
The action, efficacy, and stability of Bromchlorbuterol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s age, health status, and presence of other medications can influence the compound’s efficacy and potential side effects .
Propiedades
IUPAC Name |
(Z)-1-bromo-4-chlorobut-1-en-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO.ClH/c5-4(7)2-1-3-6;/h2,7H,1,3H2;1H/b4-2+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDFSXYIURFHV-VEELZWTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=C(O)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)/C=C(/O)\Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)









